Cinchonine monohydrochloride hydrate

Description

The exact mass of the compound Cinchonine monohydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cinchonine monohydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cinchonine monohydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

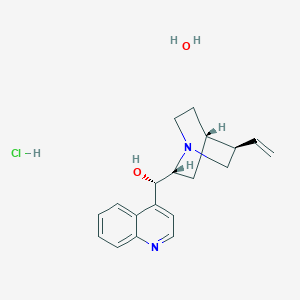

IUPAC Name |

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKGJFSLFTZSO-OPMVAYRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662771 | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-88-1, 312695-48-0, 5949-11-1 | |

| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonine monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Cinchonine monohydrochloride hydrate?

An In-depth Technical Guide to Cinchonine Monohydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine monohydrochloride hydrate is a significant alkaloid derived from the bark of the Cinchona tree. As a member of the quinoline alkaloid class, it shares a history with quinine in the treatment of malaria.[1][2] Beyond its antiparasitic properties, this compound is a crucial tool in modern synthetic chemistry, primarily serving as a chiral auxiliary and catalyst in asymmetric synthesis.[1] It also exhibits potential in oncology by inhibiting the multidrug resistance (MDR) phenomenon in cancer cells. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its characterization, and a summary of its applications.

Chemical and Physical Properties

Cinchonine monohydrochloride hydrate is a white crystalline powder.[1] It is the hydrated hydrochloride salt of Cinchonine, a natural stereoisomer of cinchonidine.[2] The presence of multiple stereocenters in its rigid polycyclic structure is fundamental to its chirality and biological activity.[2] While the free base has limited water solubility, the hydrochloride salt form offers improved solubility and stability in aqueous solutions, making it suitable for pharmaceutical preparations.[2]

General Properties

| Property | Value | Reference |

| Appearance | White to off-white powder | [1] |

| CAS Number | 5949-11-1, 206986-88-1 | [1] |

| Molecular Formula | C₁₉H₂₂N₂O · HCl · H₂O | [1] |

| Molecular Weight | 330.86 g/mol | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 208-218 °C | [1][3] |

| Boiling Point | 464.5 °C at 760 mmHg | [3] |

| Flash Point | 234.7 °C | [3] |

| Vapor Pressure | 1.99 x 10⁻⁹ mmHg at 25 °C | [3] |

| Solubility | The hydrochloride salt exhibits moderate solubility in water and high solubility in ethanol and chloroform. | [2] |

| Storage | Store at room temperature, protected from light. | [1][2] |

Optical Properties

The specific rotation of Cinchonine monohydrochloride hydrate is a key identifier of its chiral nature. It is critical to note that the measured value is highly dependent on the solvent used.

| Specific Rotation [α] | Conditions | Reference |

| +182° | c=1, in Ethanol | |

| +101° | c=1, in Chloroform | [1] |

Experimental Protocols

Accurate characterization of Cinchonine monohydrochloride hydrate relies on standardized experimental procedures. The following sections detail the methodologies for determining its key physical properties.

Determination of Melting Point

The melting point provides a crucial measure of a compound's purity.[4] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broadened melting range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar metal block heater)[4]

-

Glass capillary tubes (1 mm internal diameter)[5]

-

Thermometer

Procedure:

-

Sample Preparation: Finely grind a small amount of Cinchonine monohydrochloride hydrate powder. Pack the powder into a sealed-end capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

-

Instrument Setup: Place the capillary tube into the heating block of the apparatus.

-

Approximate Determination: First, perform a rapid determination by heating at a rate of 10-20 °C/min to find the approximate melting range.[6]

-

Accurate Determination: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus. Set the starting temperature to 10-15 °C below the approximate melting point found in the previous step.[6]

-

Measurement: Heat the sample at a slow, constant rate of 1-2 °C per minute.[4][5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.

Measurement of Specific Rotation

Optical rotation is the fundamental property of chiral molecules and is measured using a polarimeter.[7]

Apparatus:

-

Polarimeter

-

Sodium D-line lamp (589 nm)

-

Polarimeter sample tube (known length, typically 1 decimeter)

-

Volumetric flask and analytical balance

Procedure:

-

Solution Preparation: Accurately weigh a sample of Cinchonine monohydrochloride hydrate and dissolve it in a precise volume of a specified solvent (e.g., ethanol or chloroform) in a volumetric flask to achieve a known concentration (c), expressed in g/mL.

-

Instrument Calibration: Calibrate the polarimeter by filling the sample tube with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.

-

Data Acquisition: Measure the observed angle of rotation (α) in degrees.[7]

-

Calculation: Calculate the specific rotation [α] using the Biot's law formula: [α] = α / (l * c) Where:

-

α = observed rotation in degrees

-

l = path length of the sample tube in decimeters (dm)

-

c = concentration of the solution in g/mL

-

Extraction and Quantification from Cinchona Bark

Cinchonine is naturally sourced from Cinchona bark through a multi-step acid-base extraction process.[2] Quantification is typically achieved using high-performance liquid chromatography (HPLC).[8][9]

Protocol Overview: Acid-Base Extraction

-

Preparation: The dried Cinchona bark is ground into a fine powder to increase the surface area for extraction.[10]

-

Acidification: The powdered bark is treated with an acidic aqueous solution (e.g., 0.1% to 1% sulfuric or hydrochloric acid). This protonates the basic alkaloid nitrogen atoms, converting them into their water-soluble salt forms.[10][11]

-

Extraction & Filtration: The mixture is stirred or percolated to allow the alkaloid salts to dissolve in the acidic water. The solid plant material is then removed by filtration.[11]

-

Basification: The acidic filtrate containing the dissolved alkaloids is neutralized and then made basic by adding a base (e.g., sodium hydroxide). This deprotonates the alkaloid salts, converting them back to their free base form, which is poorly soluble in water and will precipitate.[11]

-

Solvent Extraction: An organic solvent immiscible with water (e.g., chloroform or ether) is added. The water-insoluble free base alkaloids are preferentially dissolved into the organic layer.

-

Isolation: The organic layer is separated, and the solvent is evaporated to yield the crude total alkaloids.

-

Purification: The crude extract is further purified using techniques like crystallization or chromatography to isolate individual alkaloids like Cinchonine. The hydrochloride salt is prepared by reacting the purified Cinchonine base with hydrochloric acid.

Protocol Overview: HPLC Quantification

-

Standard Preparation: Prepare a series of standard solutions of Cinchonine monohydrochloride hydrate of known concentrations.[8]

-

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase.

-

Chromatography: Inject the standards and the sample into an HPLC system. A common method uses a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile/methanol) and a buffer.[9]

-

Detection: Monitor the eluent using a UV detector, typically at a wavelength around 275 nm.[9]

-

Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of Cinchonine in the sample by comparing its peak area to the calibration curve.

Logical and Experimental Workflows

The following diagrams illustrate the key processes involving Cinchonine monohydrochloride hydrate.

Applications and Biological Activity

Cinchonine and its salts have a range of important applications in both medicine and chemical research.

-

Antimalarial Activity: Like other Cinchona alkaloids, Cinchonine possesses antimalarial properties, making it a subject of interest in the development of treatments for parasitic infections.[1]

-

Asymmetric Synthesis: It is widely employed as a chiral auxiliary or organocatalyst.[1] Its rigid, well-defined chiral structure facilitates the production of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[1]

-

Oncology Research: Cinchonine has been shown to have an inhibitory effect on the multidrug resistance (MDR) phenomenon in cancer cells. This suggests its potential use in combination with conventional anticancer drugs to overcome resistance and improve therapeutic efficacy. It may also induce apoptosis (programmed cell death) in certain cancer cell lines by activating endoplasmic reticulum stress.[12]

-

Analytical Chemistry: It serves as a chiral resolving agent in chromatography, enabling the effective separation of enantiomers for drug formulation and quality control.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemnet.com [chemnet.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. mt.com [mt.com]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. jocpr.com [jocpr.com]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of Cinchonine Monohydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Cinchonine Monohydrochloride Hydrate, a critical process for its application in pharmaceutical development and asymmetric synthesis. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the procedural workflow for enhanced clarity.

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds.[1] Its application often necessitates conversion to a salt form, such as the monohydrochloride hydrate, to enhance its solubility and stability. This guide details the synthetic conversion of cinchonine base to its monohydrochloride hydrate and the subsequent purification to achieve the high purity required for research and drug development.

Synthesis of Cinchonine Monohydrochloride Hydrate

The synthesis of cinchonine monohydrochloride hydrate is achieved through the reaction of cinchonine free base with hydrochloric acid. This acid-base neutralization reaction leads to the formation of the corresponding salt.

Experimental Protocol

A typical laboratory-scale synthesis protocol is as follows:

-

Dissolution: Dissolve 10.0 g (33.9 mmol) of cinchonine free base in 100 mL of a suitable organic solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer. Gentle warming may be applied to facilitate dissolution.

-

Acidification: While stirring, slowly add an equimolar amount of hydrochloric acid. This can be in the form of a standardized solution (e.g., 1 M HCl) or as a solution of HCl in an organic solvent. The theoretical volume of 1 M HCl required is approximately 33.9 mL.

-

Precipitation/Crystallization: The cinchonine monohydrochloride hydrate will begin to precipitate out of the solution as the reaction proceeds. To promote complete crystallization, the mixture can be stirred at room temperature for several hours or cooled in an ice bath.

-

Isolation: The solid product is collected by vacuum filtration using a Büchner funnel.

-

Washing: The collected solid is washed with a small amount of cold solvent (the same solvent used for the reaction) to remove any soluble impurities.

-

Drying: The purified cinchonine monohydrochloride hydrate is dried under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.

Synthesis Workflow

Caption: Workflow for the synthesis of crude Cinchonine Monohydrochloride Hydrate.

Purification of Cinchonine Monohydrochloride Hydrate

Recrystallization is the most common and effective method for the purification of crude cinchonine monohydrochloride hydrate. The choice of solvent is critical and is based on the solubility characteristics of the compound. Cinchonine monohydrochloride is more soluble in hot solvents and less soluble in cold solvents, which is the principle behind recrystallization.

Experimental Protocol

-

Solvent Selection: Based on solubility data, a mixed solvent system of ethanol and water is often effective. Cinchonine monohydrochloride has good solubility in hot ethanol and lower solubility in water.

-

Dissolution: Dissolve the crude cinchonine monohydrochloride hydrate in a minimal amount of hot ethanol (e.g., 95%) in an Erlenmeyer flask.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize the formation of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow

Caption: Workflow for the purification of Cinchonine Monohydrochloride Hydrate.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of Cinchonine Monohydrochloride Hydrate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂N₂O·HCl·H₂O | [2] |

| Molecular Weight | 330.86 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 208-218 °C | [2] |

| Optical Rotation | [α]²⁰/D = +101° (c=1 in CHCl₃) | [2] |

Synthesis and Purification Data (Representative)

| Parameter | Crude Product | Purified Product |

| Yield | >90% | ~80-90% (Recovery) |

| Purity (HPLC) | ~95% | >99% |

Characterization

The identity and purity of the synthesized and purified Cinchonine Monohydrochloride Hydrate should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Melting Point Analysis: To assess purity; a sharp melting point range indicates high purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the molecule.

This comprehensive guide provides the necessary details for the successful synthesis and purification of high-purity Cinchonine Monohydrochloride Hydrate, a crucial intermediate for various applications in the pharmaceutical and chemical industries.

References

The Core Mechanism of Cinchonine Monohydrochloride Hydrate in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a natural alkaloid extracted from the bark of the Cinchona tree, and its derivatives have emerged as powerful organocatalysts in the field of asymmetric synthesis.[1] Their commercial availability, stability, and the presence of multiple modifiable sites make them attractive scaffolds for the design of chiral catalysts.[2][3] This technical guide focuses on the mechanism of action of cinchonine monohydrochloride hydrate in catalysis, providing a detailed overview of its role in promoting stereoselective transformations. While the broader family of cinchona alkaloids has been extensively studied, this document will specifically address the catalytic activity of the hydrochloride hydrate form, drawing on available literature to elucidate its function, present quantitative data, and provide detailed experimental protocols.

Core Mechanism of Action: Bifunctional Catalysis

The catalytic prowess of cinchonine and its derivatives is largely attributed to their ability to act as bifunctional catalysts. This dual-functionality stems from the unique molecular architecture of cinchonine, which features a basic quinuclidine nitrogen and a hydroxyl group at the C9 position, both of which can interact simultaneously with the reactants in a catalytic cycle.[4][5]

In the case of cinchonine monohydrochloride, the quinuclidine nitrogen is protonated. This protonated amine can act as a Brønsted acid, activating an electrophilic substrate through hydrogen bonding. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor, further organizing the transition state and inducing stereoselectivity.[5] The chloride counter-ion and the water of hydration can also play a role in the catalytic cycle, potentially influencing the solubility and stability of the catalyst and intermediates, and participating in the hydrogen-bonding network.

The general proposed mechanism involves the formation of a ternary complex between the catalyst and the two reactants. The protonated quinuclidine nitrogen activates the electrophile, while the hydroxyl group interacts with the nucleophile, bringing them into close proximity in a specific orientation that favors the formation of one enantiomer over the other.

Caption: Generalized bifunctional catalytic cycle of cinchonine monohydrochloride.

Applications in Asymmetric Synthesis

Cinchonine monohydrochloride and its derivatives have been successfully employed as catalysts in a variety of asymmetric reactions, including cycloadditions, Michael additions, and aldol reactions.

Cycloaddition of CO2 to Aziridines

A notable application of cinchonine hydrochloride is in the metal-free cycloaddition of carbon dioxide to N-alkyl aziridines, yielding oxazolidin-2-ones under mild conditions.[5] In this reaction, the protonated cinchonine acts as a bifunctional catalyst, activating both the aziridine and CO2. The process is efficient and proceeds at room temperature and atmospheric CO2 pressure.

| Entry | Aziridine Substrate | Product | Yield (%)[5] |

| 1 | N-benzyl-2-phenylaziridine | 3-benzyl-5-phenyl-1,3-oxazolidin-2-one | 85 |

| 2 | N-butyl-2-phenylaziridine | 3-butyl-5-phenyl-1,3-oxazolidin-2-one | 78 |

| 3 | N-benzyl-2-methylaziridine | 3-benzyl-5-methyl-1,3-oxazolidin-2-one | 80 |

Michael Addition Reactions

While specific data for cinchonine monohydrochloride hydrate in Michael additions is limited, derivatives of cinchonine are highly effective catalysts for the conjugate addition of various nucleophiles to α,β-unsaturated compounds. These reactions typically exhibit high yields and enantioselectivities. The catalyst activates the enone through hydrogen bonding with the protonated quinuclidine nitrogen, while the hydroxyl or a modified functional group at C9 interacts with the nucleophile.[1]

| Catalyst | Nucleophile | Acceptor | Yield (%) | ee (%) | Reference |

| Cinchonine-derived urea | 1,3-dicarbonyl compound | 2-enoylpyridine | up to 98 | up to 99 | [1] |

| 6'-Hydroxycinchonine | Thiophenol | Chalcone | 95 | 92 | [1] |

Aldol Reactions

Similar to Michael additions, cinchonine and its derivatives are effective catalysts for asymmetric aldol reactions. The catalyst facilitates the reaction between an enolate and a carbonyl compound, controlling the stereochemical outcome. The bifunctional nature of the catalyst is key to achieving high diastereo- and enantioselectivity.

| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |

| 9-Amino-9-deoxy-epi-cinchonidine | Benzaldehyde | Cyclohexanone | up to 99 | up to 98 | [1] |

| Cinchonine | p-Nitrobenzaldehyde | Acetone | 92 | 85 | General literature |

Experimental Protocols

Synthesis of Cinchonine Hydrochloride

This protocol describes the preparation of the catalyst itself.[5]

Materials:

-

(+)-Cinchonine

-

37% aqueous solution of HCl

-

Tetrahydrofuran (THF)

-

Diethyl ether (Et2O)

Procedure:

-

A 37% aqueous solution of HCl (0.092 mL, 1.1 × 10⁻³ mol) is diluted with THF (1.0 mL).

-

This solution is added dropwise under stirring to a solution of (+)-cinchonine (0.25 g, 8.5 × 10⁻⁴ mol) in THF (85 mL).

-

A white solid will precipitate. The solvent is then concentrated to half of its starting volume.

-

The solid is collected by filtration, washed three times with Et2O, and dried under vacuum at 50 °C for 6 hours.

-

The final product is obtained as a white solid (92% yield).

Caption: Experimental workflow for the synthesis of cinchonine hydrochloride.

General Protocol for Asymmetric Michael Addition

The following is a generalized protocol for a Michael addition reaction catalyzed by a cinchonine derivative. Specific conditions may vary depending on the substrates.

Materials:

-

Cinchonine monohydrochloride hydrate (or derivative)

-

Michael donor (e.g., a 1,3-dicarbonyl compound)

-

Michael acceptor (e.g., an α,β-unsaturated ketone)

-

Anhydrous solvent (e.g., toluene, CH2Cl2)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the cinchonine monohydrochloride hydrate catalyst (typically 5-10 mol%).

-

Add the anhydrous solvent and stir until the catalyst is dissolved.

-

Add the Michael donor to the solution and stir for a few minutes.

-

Add the Michael acceptor to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Conclusion

Cinchonine monohydrochloride hydrate is a versatile and effective organocatalyst for asymmetric synthesis. Its mechanism of action is rooted in its ability to act as a bifunctional catalyst, activating both the electrophile and the nucleophile through a network of hydrogen bonds. This mode of action allows for a high degree of stereocontrol in a variety of chemical transformations. The ease of handling, availability, and the potential for modification make cinchonine and its derivatives, including the hydrochloride hydrate, valuable tools for the synthesis of enantiomerically enriched molecules, with significant applications in the pharmaceutical and fine chemical industries. Further research into the specific roles of the counter-ion and water of hydration in the catalytic cycle may lead to the development of even more efficient and selective catalytic systems based on this remarkable natural product scaffold.

References

An In-Depth Technical Guide to the Biological Activities of Cinchonine Monohydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine, a quinoline alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, historically as an anti-malarial agent. This technical guide provides a comprehensive overview of the diverse biological activities of its monohydrochloride hydrate form, with a focus on its anti-cancer, anti-inflammatory, and anti-platelet aggregation properties. This document details the molecular mechanisms, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the intricate signaling pathways and experimental workflows modulated by Cinchonine, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Cinchonine is a natural alkaloid and a stereoisomer of cinchonidine, found in the bark of Cinchona species.[1] While historically used for its anti-malarial properties, recent research has unveiled a broader spectrum of pharmacological activities, positioning Cinchonine monohydrochloride hydrate as a compound of significant interest for modern drug development.[2] This guide delves into the core biological activities of Cinchonine, presenting a technical summary of its mechanisms of action and quantitative preclinical data.

Core Biological Activities

Cinchonine monohydrochloride hydrate exhibits a range of biological effects, with the most extensively studied being its anti-cancer, anti-inflammatory, and anti-platelet aggregation activities.

Anti-Cancer Activity

Cinchonine has demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the lung, liver, and leukemia.[3][4] Its anti-neoplastic activity is mediated through multiple mechanisms, primarily the induction of apoptosis and the modulation of key signaling pathways.

2.1.1. Induction of Apoptosis

Cinchonine triggers programmed cell death in cancer cells through the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases.[5] A key mechanism is the induction of endoplasmic reticulum (ER) stress.[3] Cinchonine treatment leads to the upregulation of ER stress markers such as GRP78 and the phosphorylation of PERK, which in turn initiates a cascade of events culminating in apoptosis.[2][3]

2.1.2. Modulation of Signaling Pathways

Cinchonine has been shown to modulate critical signaling pathways involved in cancer cell proliferation and survival. Notably, it can inhibit the PI3K/AKT pathway, a central regulator of cell growth and survival. By suppressing the phosphorylation of AKT, Cinchonine disrupts downstream signaling, contributing to its anti-proliferative effects.[6]

2.1.3. Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of Cinchonine has been quantified in numerous studies, with IC50 values varying depending on the cancer cell line and exposure time.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 76.67 | 24 | [3] |

| H1975 | Lung Cancer | 87.44 | 24 | [3] |

| K562 | Leukemia | 46.55 | Not Specified | [4] |

| HepG2 | Liver Cancer | Not explicitly stated, but effective at 180 µM | 24 | [3] |

| SMCC7721 | Liver Cancer | Not explicitly stated, but effective at 180 µM | 24 | [3] |

| HeLa | Cervical Cancer | Not explicitly stated, but effective at 180 µM | 48-96 | [3] |

Anti-Inflammatory Activity

Cinchonine possesses anti-inflammatory properties, primarily attributed to its ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.[2]

2.2.1. Inhibition of Cyclooxygenase-2 (COX-2)

A significant mechanism of Cinchonine's anti-inflammatory action is the inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[4]

2.2.2. Quantitative Data: COX-2 Inhibition

| Assay | IC50 (µM) | Reference |

| COX-2 Activity | 44.65 | [4] |

Anti-Platelet Aggregation Activity

Cinchonine has been shown to inhibit platelet aggregation, suggesting its potential in the prevention of thrombotic events. This effect is primarily mediated through the inhibition of calcium influx in platelets.[3]

2.3.1. Quantitative Data: Inhibition of Platelet Aggregation

| Parameter | IC50 (µM) | Reference |

| Inhibition of Ca2+ flux | 300 | [3] |

| Inhibition of Protein Kinase C | 20 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cinchonine and a typical experimental workflow for assessing its biological activity.

Signaling Pathway Diagrams

References

- 1. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kumc.edu [kumc.edu]

- 4. Cinchonine Downregulates the Cyclooxygenase-2 Expression of Leukemic Cells and Suppresses Proliferation by Inducing the G0/G1 Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fungal Symbionts Produce Prostaglandin E2 to Promote Their Intestinal Colonization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Cinchonine Monohydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, has a rich history in medicinal chemistry, most notably for its antimalarial properties.[1] Its synthetic derivative, Cinchonine monohydrochloride hydrate, is a versatile compound utilized in pharmaceutical development and as a chiral catalyst in asymmetric synthesis.[1] This technical guide provides a comprehensive overview of the safety, handling, and key experimental considerations for Cinchonine monohydrochloride hydrate, tailored for laboratory personnel in research and drug development.

Compound Identification and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of Cinchonine monohydrochloride hydrate are fundamental to its safe handling and application.

| Identifier | Value |

| IUPAC Name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride[2] |

| CAS Number | 206986-88-1 (hydrate)[2] |

| Molecular Formula | C₁₉H₂₅ClN₂O₂[2] |

| Molecular Weight | 348.9 g/mol [2] |

| Appearance | White to light beige crystalline powder[3] |

| Melting Point | 208-218 °C[4] |

| Solubility | 0.25 g/L in water. Soluble in ethanol and chloroform.[3][5] |

| Stability | Stable under recommended storage conditions, but may be light sensitive.[3] |

Toxicological Data

Understanding the toxicological profile of Cinchonine monohydrochloride hydrate is crucial for risk assessment and the implementation of appropriate safety measures.

| Parameter | Value | Species | Route |

| LD50 | 152 mg/kg[3][6] | Rat | Intraperitoneal |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Oral, Dermal, Inhalation |

Hazard Identification and Safety Precautions

Cinchonine monohydrochloride hydrate is classified as a hazardous substance. Adherence to the following safety precautions is mandatory to minimize risk.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures being performed.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation.[3] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the work area.[3] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed, light-resistant container in a dry and well-ventilated place.[3] Keep away from strong oxidizing agents, strong acids, and moisture.[3] Recommended storage temperature is room temperature (15–25 °C).[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Spill and Leak Procedures

A minor spill of Cinchonine monohydrochloride hydrate can be managed by trained laboratory personnel following these steps:

For large spills, evacuate the area and contact the institution's emergency response team.[8]

Mechanism of Action and Experimental Considerations

Cinchonine and its derivatives exhibit a range of biological activities, with the PI3K/AKT signaling pathway being a notable target.

PI3K/AKT Signaling Pathway

Cinchonine has been shown to alleviate cisplatin-induced ototoxicity by activating the PI3K/AKT signaling pathway.[9][10] This pathway is crucial for cell survival and proliferation, and its modulation by cinchonine suggests potential therapeutic applications.

Experimental Protocols

The following are summaries of experimental protocols relevant to the study of Cinchonine monohydrochloride hydrate. For detailed, step-by-step procedures, it is essential to consult the original research articles.

-

Objective: To quantify the amount of cinchonine in a sample.

-

Methodology Summary: Reversed-phase HPLC is a common method. A C18 column is often used with a mobile phase consisting of an acetonitrile and an acidic buffer (e.g., ammonium acetate buffer, pH 3).[9] UV detection is typically employed for quantification.[9] Challenges such as poor peak shape due to silanophilic interactions can be addressed by using alternative stationary phases or adding organic modifiers like tetrahydrofuran to the mobile phase.[9]

-

Objective: To assess the effect of cinchonine on the phosphorylation status of key proteins in the PI3K/AKT pathway.

-

Methodology Summary:

-

Cell Lysis: Cells treated with cinchonine are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of PI3K and AKT, followed by incubation with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate. The relative levels of phosphorylated proteins are normalized to the total protein levels.[11][12][13]

-

-

Objective: To determine the cytotoxic effects of cinchonine on cultured cells.

-

Methodology Summary:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

-

Compound Treatment: Cells are treated with various concentrations of cinchonine for a specified period (e.g., 24-72 hours).[14]

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14]

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., SDS or DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 545 nm). The absorbance is proportional to the number of viable cells.[3]

-

Conclusion

Cinchonine monohydrochloride hydrate is a valuable compound in scientific research and drug development. A thorough understanding of its properties, hazards, and handling requirements is paramount for ensuring laboratory safety. By adhering to the guidelines outlined in this technical guide, researchers can work with this compound in a safe and effective manner, enabling further exploration of its therapeutic potential.

References

- 1. Laboratory Safety [plantpath.k-state.edu]

- 2. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. artsci.usu.edu [artsci.usu.edu]

- 5. uwlax.edu [uwlax.edu]

- 6. pubcompare.ai [pubcompare.ai]

- 7. The Synthesis of Cinchonine Tiglat Ester Compound and Cytotoxic Test Against MCF-7 Breast Cancer Cell - Neliti [neliti.com]

- 8. chemkleancorp.com [chemkleancorp.com]

- 9. researchgate.net [researchgate.net]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Cinchonine Monohydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonine, a prominent alkaloid derived from the bark of the Cinchona tree, and its salt forms are of significant interest in pharmaceutical research and development. Cinchonine monohydrochloride hydrate, in particular, presents a more water-soluble alternative to its free base, cinchonine. However, a comprehensive understanding of its solubility in various organic solvents is crucial for its application in synthesis, formulation, and analytical method development. This technical guide provides an in-depth overview of the solubility of cinchonine monohydrochloride hydrate, details experimental protocols for its determination, and explores a relevant biological signaling pathway.

Data Presentation: Solubility of Cinchonine Monohydrochloride Hydrate and a Related Cinchona Alkaloid

Precise quantitative solubility data for cinchonine monohydrochloride hydrate in a broad range of common organic solvents is not extensively available in public literature. This may be attributed to its instability and hygroscopic nature. However, qualitative descriptions and data for the closely related quinine hydrochloride are available and can offer valuable insights.

Table 1: Solubility of Cinchonine Monohydrochloride Hydrate in Common Organic Solvents (Qualitative)

| Solvent | Solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

Table 2: Quantitative Solubility of the Related Compound Quinine Hydrochloride in Various Solvents

Disclaimer: The following data pertains to quinine hydrochloride, a structurally similar cinchona alkaloid. These values should be considered as an estimation for cinchonine monohydrochloride hydrate and not a direct substitute.

| Solvent | Solubility |

| Water | Soluble[1] |

| Ethanol (99.5%) | Very Soluble[1] |

| Ethanol (95%) | Freely Soluble[1] |

| Chloroform | Freely Soluble (when dried)[1] |

| Diethyl Ether | Practically Insoluble[1] |

| Acetic Anhydride | Freely Soluble[1] |

| Acetic Acid (100%) | Freely Soluble[1] |

Experimental Protocols: Determining Solubility

A standardized and reliable method for determining the solubility of a compound like cinchonine monohydrochloride hydrate is the shake-flask method, followed by quantitative analysis of the supernatant.

Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.

Objective: To determine the saturation concentration of cinchonine monohydrochloride hydrate in a specific organic solvent at a controlled temperature.

Materials:

-

Cinchonine monohydrochloride hydrate (solid)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid cinchonine monohydrochloride hydrate to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, cease agitation and allow the vial to stand, permitting the excess solid to sediment.

-

To further separate the solid and liquid phases, centrifuge the vial at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of cinchonine monohydrochloride hydrate in the diluted supernatant using a validated analytical technique, such as UV-Vis spectrophotometry.

Quantitative Analysis by UV-Vis Spectrophotometry

Objective: To determine the concentration of cinchonine monohydrochloride hydrate in the saturated solvent.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

The diluted supernatant from the shake-flask experiment

-

Pure solvent for blank measurement

-

Standard solutions of cinchonine monohydrochloride hydrate of known concentrations

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of cinchonine monohydrochloride hydrate in the same solvent used for the solubility experiment, covering a range of concentrations that is expected to bracket the sample concentration.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for cinchonine. For Cinchona alkaloids, a common wavelength for UV detection is around 230 nm[2][3].

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the selected concentration range.

-

-

Sample Analysis:

-

Measure the absorbance of the diluted supernatant at the same λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of cinchonine monohydrochloride hydrate in the diluted sample.

-

-

Calculation of Solubility:

-

Account for the dilution factor to determine the original concentration of the saturated solution. This concentration represents the solubility of cinchonine monohydrochloride hydrate in the specific organic solvent at the tested temperature.

-

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Signaling Pathway: Regulation of PI3K-AKT Pathway by Cinchonine

Recent research has shown that cinchonine can alleviate cisplatin-induced ototoxicity by modulating the PI3K-AKT signaling pathway[4]. This pathway is crucial for cell survival and proliferation. The diagram below illustrates the proposed mechanism.

Caption: Cinchonine's protective role via the PI3K-AKT pathway against cisplatin-induced apoptosis.

Experimental Workflow: Shake-Flask Solubility Determination

The following diagram outlines the logical steps involved in determining the solubility of cinchonine monohydrochloride hydrate using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method and UV-Vis analysis.

Conclusion

While quantitative solubility data for cinchonine monohydrochloride hydrate in organic solvents remains elusive in readily available literature, this guide provides a framework for its determination through established experimental protocols. The qualitative data and the quantitative information for the related compound, quinine hydrochloride, offer a valuable starting point for researchers. Furthermore, the elucidation of cinchonine's role in the PI3K-AKT signaling pathway highlights its therapeutic potential and provides a basis for further pharmacological investigation. The provided diagrams offer clear visual representations of both the biological context and the experimental procedures relevant to the study of this important cinchona alkaloid.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Liquid chromatographic analysis of cinchona alkaloids in beverages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinchonine and cinchonidine alleviate cisplatin-induced ototoxicity by regulating PI3K-AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinchonine Alkaloids: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of cinchonine, a prominent Cinchona alkaloid, and details the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.

Natural Sources of Cinchonine

Cinchonine is primarily derived from the bark of several species of the genus Cinchona, native to the Andean forests of South America.[1][2] While over 23 species of Cinchona are recognized, the most commercially significant for alkaloid extraction include Cinchona officinalis, Cinchona ledgeriana, Cinchona pubescens (previously C. succirubra), and Cinchona calisaya.[1][2][3] The concentration of cinchonine and other alkaloids varies considerably between and within species, influenced by genetic factors, geographical location, and cultivation conditions.[4]

Apart from the Cinchona genus, cinchonine has been reported in other plants, though typically in much lower quantities. These include Remijia peruviana and the leaves and bark of Olea europaea.[5]

Quantitative Data on Cinchonine Content

The following table summarizes the reported cinchonine content in the bark of various plant species. It is important to note that these values can fluctuate based on the specific cultivar, age of the tree, and the analytical method employed.

| Plant Species | Cinchonine Content (% of Dry Bark Weight) | Analytical Method | Reference(s) |

| Cinchona sp. (Ph.Eur. quality) | 1.87 - 2.30 | Supercritical Fluid Chromatography (SFC) | [6][7] |

| Cinchona succirubra | ~37% of total alkaloids | High-Performance Liquid Chromatography (HPLC) | [8][9] |

| Cinchona calisaya | Data not consistently reported as a percentage of dry weight, but present as a major alkaloid. | HPLC | [4] |

| Cinchona ledgeriana | One of the highest yielding species for total alkaloids, with cinchonine being a significant component. | HPTLC/Densitometry | [10] |

| Cinchona officinalis | A primary commercial source of Cinchona alkaloids, including cinchonine. | HPTLC/Densitometry | [10] |

| Cinchona pubescens | Contains a significant amount of cinchonine.[8] | HPLC | [11] |

| Remijia peruviana | Contains cinchonine.[12] | Not specified | [12] |

Biosynthesis of Cinchonine

The biosynthesis of cinchonine follows the well-established monoterpenoid indole alkaloid (MIA) pathway. The pathway commences with the condensation of tryptamine and secologanin to form strictosidine, a pivotal intermediate for all MIAs.[11][13][14] Subsequent enzymatic transformations lead to the formation of the quinoline ring structure characteristic of Cinchona alkaloids. Recent research has refined our understanding of the later stages of the pathway, suggesting a sequence of hydroxylation, methylation, and keto-reduction of cinchoninone.[11][13][15]

Extraction and Purification of Cinchonine

The extraction of cinchonine from Cinchona bark is typically achieved through acid-base extraction techniques. Modern methods such as Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have been developed to improve efficiency and reduce solvent consumption.

General Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of cinchonine from Cinchona bark.

Detailed Experimental Protocols

This protocol is a conventional method for extracting a mixture of Cinchona alkaloids.

Materials and Reagents:

-

Powdered Cinchona bark (50 g)

-

10% Sodium hydroxide (NaOH) solution

-

Toluene

-

5% Sulfuric acid (H₂SO₄)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Distilled water

-

Filter paper

Procedure:

-

Alkalinization: Moisten 50 g of powdered Cinchona bark with a sufficient amount of 10% NaOH solution to form a damp paste. Allow to stand for 1-2 hours. This converts the alkaloid salts into their free base form.

-

Extraction: Transfer the alkalinized bark to a Soxhlet apparatus and extract with toluene for 6-8 hours.

-

Acidification: After extraction, cool the toluene extract and transfer it to a separatory funnel. Extract the alkaloids from the toluene by shaking with three successive portions of 50 mL of 5% H₂SO₄.

-

Separation: Combine the acidic aqueous layers. The alkaloids are now in the aqueous layer as their sulfate salts.

-

Precipitation: Cool the acidic solution in an ice bath and slowly add concentrated NH₄OH with constant stirring until the solution is basic (pH 9-10). The free-base alkaloids will precipitate out of the solution.

-

Isolation: Collect the crude alkaloid precipitate by filtration, wash with cold distilled water, and dry in a desiccator.

This method offers a more rapid extraction compared to conventional techniques.[16]

Materials and Reagents:

-

Powdered Cinchona officinalis bark (1 g)

-

65% Ethanol in water (v/v)

-

Microwave extraction system

Procedure:

-

Sample Preparation: Place 1 g of powdered C. officinalis bark into a microwave extraction vessel.

-

Extraction: Add 20 mL of 65% ethanol.

-

Microwave Irradiation: Subject the mixture to microwave irradiation under the following optimized conditions:

-

Temperature: 130°C

-

Time: 34 minutes

-

-

Filtration: After extraction, cool the vessel and filter the extract to separate the solid residue from the liquid.

-

Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract containing cinchonine.

This is another rapid extraction method that utilizes ultrasonic waves.[16]

Materials and Reagents:

-

Powdered Cinchona officinalis bark (1 g)

-

61% Ethanol in water (v/v)

-

Ultrasonic bath

Procedure:

-

Sample Preparation: Place 1 g of powdered C. officinalis bark into an extraction flask.

-

Extraction: Add 20 mL of 61% ethanol.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate under the following optimized conditions:

-

Temperature: 25°C

-

Time: 15 minutes

-

-

Filtration: Filter the extract to separate the solid residue.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkaloid extract.

Purification of Cinchonine

The crude alkaloid extract obtained from any of the above methods is a mixture of several alkaloids. Further purification is necessary to isolate cinchonine.

Procedure:

-

Dissolution: Dissolve the crude alkaloid mixture in a minimal amount of hot ethanol.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in a refrigerator, to induce crystallization. Cinchonine, being less soluble than some of the other alkaloids under these conditions, will crystallize out.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

-

Recrystallization: For higher purity, the crystals can be recrystallized using the same procedure.

For a more refined separation, column chromatography can be employed.

Stationary Phase: Silica gel or alumina. Mobile Phase: A solvent system of increasing polarity, for example, a gradient of toluene:ethyl acetate:diethylamine. The exact ratio will depend on the specific alkaloid composition of the crude extract and should be optimized using Thin Layer Chromatography (TLC).

Procedure:

-

Column Packing: Prepare a chromatography column with the chosen stationary phase slurried in the initial, least polar mobile phase.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Monitor the fractions by TLC to identify those containing cinchonine.

-

Solvent Evaporation: Combine the pure cinchonine fractions and evaporate the solvent to obtain purified cinchonine.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and extraction of cinchonine. The primary sources remain the various species of the Cinchona tree, with the bark containing a complex mixture of related alkaloids. While traditional acid-base extraction methods are effective, modern techniques like MAE and UAE offer significant advantages in terms of speed and efficiency. The purification of cinchonine from the crude extract is critical and can be achieved through crystallization or chromatographic techniques. The information presented herein is intended to support further research and development in the field of natural product chemistry and its application in the pharmaceutical industry.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing the Stability, Solubility, and Antioxidant Activity of Cinchonine through Pharmaceutical Cocrystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Agroforestree Species profile [apps.worldagroforestry.org]

- 9. scribd.com [scribd.com]

- 10. "Determination of the Quinine Content in the Bark of the Cinchona Tree " by Fabian M. Dayrit, Armando M. Guidote Jr et al. [archium.ateneo.edu]

- 11. Early and Late Steps of Quinine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioactive cinchona alkaloids from Remijia peruviana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Cinchonine Monohydrochloride Hydrate: A Technical Guide for Academic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine monohydrochloride hydrate, a salt of the cinchona alkaloid cinchonine, is a versatile compound with a growing portfolio of applications in academic research and drug development.[1] Sourced from the bark of the Cinchona tree, this chiral molecule has traditionally been recognized for its antimalarial properties.[1] However, recent studies have illuminated its potential in diverse fields such as oncology, metabolic diseases, and organic chemistry. This guide provides an in-depth overview of the chemical properties, key research applications, and detailed experimental protocols for utilizing cinchonine monohydrochloride hydrate in a laboratory setting.

Chemical and Physical Properties

Cinchonine monohydrochloride hydrate is the hydrated hydrochloride salt of cinchonine. Its fundamental properties are crucial for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅ClN₂O₂ | [2] |

| Molecular Weight | 348.9 g/mol | [2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 208-218 °C | [1][3] |

| Optical Rotation | [α]20/D ≈ +101° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in ethanol and methanol. | |

| Storage | Store at room temperature in a well-closed, light-resistant container. | [1][4] |

Safety and Handling

Cinchonine monohydrochloride hydrate is harmful if swallowed, in contact with skin, or inhaled.[2] It may also cause skin sensitization.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area or under a fume hood.[5][6][7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

Key Research Applications

Anticancer Activity: Induction of Endoplasmic Reticulum Stress-Induced Apoptosis

Recent research has highlighted the potential of cinchonine as an anticancer agent, particularly in human liver cancer. Studies have shown that cinchonine can inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress pathway.

Mechanism of Action: Cinchonine treatment leads to the upregulation of GRP78 and the phosphorylation of PERK and eIF2α. This cascade culminates in the activation of caspase-3 and subsequent PARP cleavage, hallmark events of apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Cinchonine

| Cell Line | IC₅₀ (µM) | Exposure Time |

| A549 (Lung Cancer) | 76.67 | 24 h |

| H1975 (Lung Cancer) | 87.44 | 24 h |

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of cinchonine monohydrochloride hydrate on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cinchonine monohydrochloride hydrate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of cinchonine monohydrochloride hydrate in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway: Cinchonine-Induced ER Stress and Apoptosis

Caption: Cinchonine-induced ER stress signaling cascade leading to apoptosis.

Anti-Obesity Effects: Downregulation of Adipogenesis

Cinchonine has demonstrated potential in combating high-fat diet-induced obesity. In animal models, dietary supplementation with cinchonine led to reduced body weight gain, decreased visceral fat, and improved metabolic parameters.

Mechanism of Action: The anti-obesity effects of cinchonine are attributed to the downregulation of key adipogenic transcription factors, such as PPARγ and C/EBPα, and the modulation of inflammatory pathways in adipose tissue.

Quantitative Data: In Vivo Anti-Obesity Effects of Cinchonine

| Parameter | Effect of 0.05% Dietary Cinchonine (10 weeks) |

| Body Weight Gain | -38% |

| Visceral Fat-Pad Weight | -26% |

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the induction of obesity in mice and treatment with cinchonine monohydrochloride hydrate.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

Standard chow diet (e.g., 10% kcal from fat)

-

High-fat diet (HFD; e.g., 45-60% kcal from fat)

-

Cinchonine monohydrochloride hydrate

-

Animal caging and husbandry supplies

-

Metabolic cages (optional)

Procedure:

-

Acclimation: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.

-

Dietary Groups: Randomize mice into three groups:

-

Control Group: Fed a standard chow diet.

-

HFD Group: Fed a high-fat diet.

-

HFD + Cinchonine Group: Fed a high-fat diet supplemented with 0.05% (w/w) cinchonine monohydrochloride hydrate.

-

-

Treatment Period: Maintain the respective diets for 10-12 weeks. Monitor body weight and food intake weekly.

-

Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests and insulin tolerance tests.

-

Tissue Collection: Euthanize mice and collect blood for plasma analysis (lipids, glucose, etc.). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).

-

Gene Expression Analysis: Snap-freeze adipose tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene expression (e.g., PPARγ, C/EBPα) by qPCR.

Workflow: Anti-Adipogenesis Experimental Design

Caption: Workflow for evaluating the anti-obesity effects of cinchonine.

Antiplatelet Activity

Cinchonine has been shown to inhibit human platelet aggregation induced by various agonists. This effect is primarily mediated through the inhibition of Ca²⁺ influx and protein kinase C (PKC) pathways.

Quantitative Data: Inhibition of Platelet Aggregation by Cinchonine

| Agonist | IC₅₀ (µM) |

| Platelet Activating Factor (PAF) | 125 |

| Epinephrine | 180 |

| ADP | 300 |

| Collagen | 300 |

| Ca²⁺ Ionophore (A-23187) | 300 |

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to agonists in the presence of cinchonine monohydrochloride hydrate.

Materials:

-

Freshly drawn human blood from healthy, consenting donors.

-

Anticoagulant (e.g., 3.2% sodium citrate).

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., ADP, collagen, PAF).

-

Cinchonine monohydrochloride hydrate.

-

Platelet aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Aggregation Assay:

-

Pre-warm PRP samples to 37°C.

-

Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

-

Add the desired concentration of cinchonine monohydrochloride hydrate or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Add the platelet agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the IC₅₀ value for cinchonine against each agonist.

Chiral Catalyst in Asymmetric Synthesis

Cinchonine and its derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. Cinchonine monohydrochloride hydrate can be used as a precursor for these catalysts or directly in certain reactions.

Application Example: Asymmetric Michael Addition

Cinchonine-derived catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds, yielding products with high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of a Chiral Phthalide

This is a generalized protocol for a ruthenium/cinchonine dual-catalyzed synthesis of a C-3 substituted phthalide.

Materials:

-

A benzoic acid derivative

-

An acrylate

-

[RuCl₂(p-cymene)]₂

-

Cinchonine monohydrochloride hydrate

-

A suitable solvent (e.g., THF)

-

A base (e.g., K₂CO₃)

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, combine the benzoic acid derivative, [RuCl₂(p-cymene)]₂, and cinchonine monohydrochloride hydrate in the solvent.

-

Addition of Reagents: Add the base, followed by the acrylate.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC.

Conclusion

Cinchonine monohydrochloride hydrate is a readily available and versatile compound with significant potential for academic and industrial research. Its applications in oncology, metabolic disease, and asymmetric synthesis are supported by a growing body of scientific literature. The experimental protocols and data presented in this guide offer a starting point for researchers looking to explore the utility of this valuable cinchona alkaloid. As research continues, the full scope of cinchonine monohydrochloride hydrate's therapeutic and synthetic applications will undoubtedly expand.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Cinchonine monohydrochloride hydrate | C19H25ClN2O2 | CID 45073522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Cinchonine Monohydrochloride Hydrate as a Chiral Resolving Agent in HPLC

Audience: Researchers, scientists, and drug development professionals.

Topic: Cinchonine monohydrochloride hydrate as a chiral resolving agent in HPLC

This document provides detailed application notes and protocols for utilizing cinchonine and its derivatives as chiral resolving agents in High-Performance Liquid Chromatography (HPLC). Two primary approaches are detailed: the use of a cinchonine-based chiral stationary phase (CSP) for direct enantiomeric separation and the application of cinchonine monohydrochloride hydrate as a chiral ion-pairing agent in the mobile phase for indirect resolution.

Application Note 1: Enantiomeric Separation of Tryptophan Derivatives Using a Cinchonine-Based Zwitterionic Chiral Stationary Phase

This application note details a robust method for the direct enantiomeric separation of monosubstituted tryptophan derivatives. This approach is highly effective for determining the enantiomeric purity of synthesized amino acids and related chiral compounds, which is a critical step in pharmaceutical development.

Principle of Separation